![molecular formula C9H11NO3 B2836597 3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid CAS No. 1215965-94-8](/img/structure/B2836597.png)
3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid” is a chemical compound with the CAS Number: 1215965-94-8 . It has a molecular weight of 181.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “3-(2-cyclopropyl-1,3-oxazol-5-yl)propanoic acid” and its InChI Code is "1S/C9H11NO3/c11-8(12)4-3-7-5-10-9(13-7)6-1-2-6/h5-6H,1-4H2,(H,11,12)" . This indicates that the compound has a cyclopropyl group and an oxazole ring attached to a propanoic acid moiety.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . The compound’s molecular weight is 181.19 .Scientific Research Applications
- Researchers have investigated the antimicrobial properties of 3-(2-cyclopropyl-1,3-oxazol-5-yl)propanoic acid. It has been tested against various bacterial and fungal strains to assess its effectiveness as an antimicrobial agent .
- The compound’s anti-inflammatory potential has been explored. It may modulate inflammatory pathways, making it relevant for conditions associated with inflammation .
- Some studies suggest that 3-(2-cyclopropyl-1,3-oxazol-5-yl)propanoic acid exhibits cytotoxic effects against cancer cells. Researchers have investigated its impact on cell viability and apoptosis pathways .
- Neuroprotective effects have been studied, particularly in the context of neurodegenerative diseases. The compound may offer protection against oxidative stress and neuronal damage .
- Researchers have explored the compound’s potential role in metabolic disorders such as diabetes and obesity. It may influence glucose metabolism and lipid homeostasis .
- Beyond biological activities, 3-(2-cyclopropyl-1,3-oxazol-5-yl)propanoic acid is relevant in synthetic chemistry. Medicinal chemists use it as a building block for designing novel compounds with specific pharmacological properties .
- Scientists have investigated the structure-activity relationship of this compound. By modifying its structure, they aim to optimize its biological effects .
- Studies on the compound’s pharmacokinetics (absorption, distribution, metabolism, and excretion) are essential for potential drug development. Additionally, researchers explore suitable delivery methods for therapeutic applications .
Antimicrobial Activity
Anti-Inflammatory Effects
Anticancer Research
Neuroprotective Properties
Metabolic Disorders
Chemical Synthesis and Medicinal Chemistry
Structure-Activity Relationship (SAR) Studies
Pharmacokinetics and Drug Delivery
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to take in case of exposure or if specific accidents occur .
properties
IUPAC Name |
3-(2-cyclopropyl-1,3-oxazol-5-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-8(12)4-3-7-5-10-9(13-7)6-1-2-6/h5-6H,1-4H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTQJTWNECXABO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(O2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.